Sulfuric acid, aluminium salt (3:2), hexadecahydrate

Description

Significance of Hydrated Aluminium Sulfates in Scientific Disciplines

Hydrated aluminium sulfates are a class of inorganic compounds that are abundant and ubiquitous on Earth's surface and have been identified as significant components of soils on other planets like Mars. researchgate.netresearchgate.net Their stability and transformations are closely linked to environmental conditions such as temperature and relative humidity. researchgate.net In environmental and planetary sciences, these minerals are crucial for understanding metal and hydrologic exchanges. researchgate.net

In various industrial applications, hydrated aluminium sulfates are invaluable. They are widely used as coagulating agents in water purification and wastewater treatment, where they cause impurities to clump together for easier removal. wikipedia.orgasedachemicals.comchemimpex.com They also feature prominently in the paper manufacturing industry as a sizing agent, in the textile industry as a mordant for dyeing, and in agriculture for amending soil pH. chemimpex.comnoahchemicals.com Research in materials science investigates their role in the development of new materials and in construction, for instance, as an accelerator in cement pastes. thegoodscentscompany.comresearchgate.net

Overview of Key Research Domains for Aluminium Sulfate (B86663) Hexadecahydrate

Academic and industrial research on aluminium sulfate hexadecahydrate is concentrated in several key domains:

Crystallography and Materials Science: Detailed studies have focused on the crystal structure of aluminium sulfate hexadecahydrate. Single crystals obtained from aqueous solutions typically exhibit a hexagonal-plate morphology. researchgate.net Research has explored how the crystal shape is influenced by environmental factors, such as the presence of a solvent. researchgate.net In materials science, it is investigated as an alkali-free accelerator for cement. researchgate.net Research indicates that its addition to cement paste can significantly shorten the setting time and enhance compressive strength by promoting the formation of ettringite. researchgate.net

Environmental Science and Water Treatment: A primary area of research and application is in water purification. chemimpex.com As a coagulant, it effectively removes suspended particles and contaminants from drinking water and wastewater. wikipedia.orgasedachemicals.com Research also explores its use in the remediation of eutrophication in shallow lakes by reducing the phosphorus load. wikipedia.org When dissolved in water, it forms a gelatinous precipitate of aluminium hydroxide (B78521) which helps in the removal of phosphorus. wikipedia.org

Agricultural Science: In soil science, aluminium sulfate is used to reduce the pH of alkaline garden soils. wikipedia.orgnoahchemicals.com It hydrolyzes to form aluminium hydroxide and a dilute sulfuric acid solution, thereby increasing soil acidity. wikipedia.org This application is of particular interest in horticulture, for example, in changing the flower color of Hydrangea macrophylla to blue by making aluminium ions available to the plant in lower pH soil. wikipedia.org

Data Tables

Table 1: Chemical and Physical Properties of Aluminium Sulfate Hexadecahydrate

| Property | Value |

|---|---|

| IUPAC Name | dialuminum trisulfate hexadecahydrate |

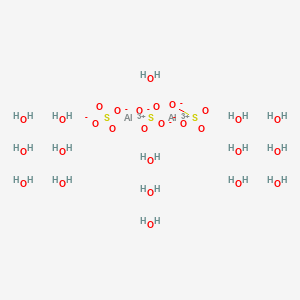

| Chemical Formula | Al₂H₃₂O₂₈S₃ or Al₂(SO₄)₃·16H₂O |

| Molecular Weight | 630.4 g/mol |

| Appearance | White crystalline solid/powder |

| Density | 2.71 g/cm³ |

| CAS Number | 16828-11-8 |

Sources: chemicalbook.comamericanelements.comnih.gov

Table 2: Key Research Applications of Aluminium Sulfate Hexadecahydrate

| Research Domain | Application | Research Findings |

|---|---|---|

| Crystallography | Crystal Structure Analysis | Single crystals show a hexagonal-plate morphology, which can be influenced by solvent effects. researchgate.net |

| Materials Science | Cement Accelerator | Reduces setting time and increases compressive strength of cement pastes by promoting ettringite formation. researchgate.net |

| Environmental Science | Water Purification | Acts as a coagulant to remove suspended impurities and contaminants. wikipedia.orgchemimpex.com |

| Environmental Science | Eutrophication Remediation | Reduces phosphorus load in shallow lakes to control algal blooms. wikipedia.org |

| Agricultural Science | Soil Amendment | Lowers the pH of alkaline soils, making nutrients more available to certain plants. wikipedia.orgchemimpex.com |

Properties

CAS No. |

16828-11-8 |

|---|---|

Molecular Formula |

Al2H22O20S3 |

Molecular Weight |

492.3 g/mol |

IUPAC Name |

dialuminum;trisulfate;hexadecahydrate |

InChI |

InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

InChI Key |

JANHUGNIVASISO-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |

Other CAS No. |

16828-11-8 |

Related CAS |

57292-32-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Aluminium Sulfate (B86663) Hexadecahydrate

The production of aluminium sulfate hexadecahydrate can be achieved through various methods, tailored for both laboratory-scale synthesis and large-scale industrial manufacturing. The choice of precursors plays a pivotal role in determining the purity and final characteristics of the compound.

Methods for Laboratory and Industrial Production

Laboratory Synthesis:

In a laboratory setting, aluminium sulfate can be synthesized by reacting aluminum hydroxide (B78521) with sulfuric acid. affinitychemical.com The general chemical equation for this reaction is:

2 Al(OH)₃ + 3 H₂SO₄ → Al₂(SO₄)₃ + 6 H₂O affinitychemical.com

Another laboratory method involves the reaction of aluminum metal with a sulfuric acid solution:

2 Al + 3 H₂SO₄ → Al₂(SO₄)₃ + 3 H₂ affinitychemical.com

Industrial Production:

On an industrial scale, the manufacturing process often utilizes aluminum-containing raw materials like bauxite (B576324) or aluminum trihydrate. archindustries.co.innzic.org.nz The process typically involves the digestion of these materials in sulfuric acid. nzic.org.nzgoogle.com A common industrial reaction is:

2Al(OH)₃ + 3H₂SO₄ + 8H₂O → Al₂(SO₄)₃·14H₂O nzic.org.nz

A continuous process for manufacturing aluminum sulfate involves reacting an alumina-containing solid with sulfuric acid in an aqueous suspension within a controlled temperature and pressure environment. google.com The reaction is typically carried out at temperatures between 225°F and 260°F under superatmospheric pressure. google.com

The choice of raw material can influence the production method. For instance, when using alum schist, the rock is either roasted or weathered to form sulfuric acid, which then reacts with the aluminous minerals. affinitychemical.com If cryolite (B1665278) is the starting ore, it is heated with calcium carbonate to form sodium aluminate, which is then extracted and dissolved in sulfuric acid. affinitychemical.com

Role of Precursors in Compound Purity and Characteristics

The purity of the final aluminium sulfate hexadecahydrate product is intrinsically linked to the quality of the precursor materials. The use of high-purity aluminum trihydrate and sulfuric acid is essential for producing high-grade aluminum sulfate. archindustries.co.innzic.org.nz Impurities present in the raw materials, such as iron from bauxite, can be carried through the process and affect the final product's quality. nzic.org.nzredalyc.org

For certain applications, the presence of specific impurities, even in small amounts, can influence the physicochemical properties of materials derived from the aluminum sulfate. redalyc.org For example, the presence of magnesium as an impurity in aluminum sulfate used to synthesize γ-Al₂O₃ was found to generate structural defects and decrease acidity, while also increasing thermal stability and improving textural properties. redalyc.org Therefore, the selection and purification of precursors are critical steps in tailoring the characteristics of the resulting aluminium sulfate and its downstream products.

Advanced Synthetic Approaches Utilizing Aluminium Sulfate Hexadecahydrate as a Precursor

Aluminium sulfate hexadecahydrate is a valuable precursor for the synthesis of high-value materials like alumina (B75360) nanoparticles due to its relatively low cost. researchgate.net

Synthesis of Alumina Nanoparticles

Alumina (Al₂O₃) nanoparticles are of significant interest due to their wide range of applications in ceramics, catalysis, and as reinforcement materials. researchgate.netcsic.es Various methods have been developed to produce these nanoparticles from aluminium sulfate hexadecahydrate.

Ultrasonic Spray Pyrolysis (USP) is a promising method for producing submicron or nanometer-sized metal oxide particles. researchgate.netresearchgate.net This technique involves generating fine aerosol droplets of a precursor solution using a high-frequency ultrasonic atomizer. researchgate.netsigmaaldrich.com These droplets are then carried by a gas stream into a heated furnace where they undergo thermal decomposition. researchgate.netsigmaaldrich.com

In the context of producing alumina nanoparticles, a dilute solution of aluminium sulfate hexadecahydrate is prepared and atomized. researchgate.net The resulting aerosol droplets are then passed through a furnace at temperatures typically around 800°C. researchgate.netresearchgate.net This single-step process allows for control over particle properties like size and morphology by adjusting process parameters such as residence time and decomposition temperature. csic.es

The initial product of the thermal decomposition at 800°C can contain sulfur. researchgate.netresearchgate.net Subsequent heat treatment, or calcination, at temperatures between 600°C and 800°C is necessary to remove the residual sulfur and form alumina nanoparticles. researchgate.netresearchgate.net The rate of sulfur removal is faster at higher calcination temperatures. researchgate.net

Characterization of the resulting material is crucial to confirm the formation of alumina nanoparticles. Techniques such as X-ray diffraction (XRD) are used to identify the crystalline phases of the material. Studies have shown that at 800°C, the aluminum sulfate phase is still present, though in lower amounts than at 600°C. mdpi.com As the temperature is increased to 900°C, the material can become amorphous before transforming into various phases of alumina, such as γ-alumina, at higher temperatures. mdpi.com

Energy Dispersive Spectroscopy (EDS) is employed to determine the elemental composition of the synthesized particles, confirming the removal of sulfur after heat treatment. researchgate.netresearchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the size, shape, and surface morphology of the particles, revealing the formation of agglomerated nanoparticles, often in the range of 30-50 nm, with a spherical morphology. researchgate.netresearchgate.net

Influence of Heat Treatment on Sulfur Removal from Alumina Structures

The conversion of aluminium sulfate to alumina involves a critical heat treatment step, known as calcination, to eliminate sulfur. The decomposition of aluminium sulfate generally begins at temperatures around 800°C, leading to the formation of γ-alumina by 900°C. The removal of sulfur trioxide (SO₃) gas is a key transformation during this process.

The efficiency of sulfur removal is directly dependent on the calcination temperature. Studies have shown that as the calcination temperature increases, the weight percentage of sulfate ions decreases, while the percentage of alumina increases. mdpi.com For instance, at 1000°C, a significant portion of the sulfate ions are decomposed and removed, resulting in a product with a high alumina content. mdpi.com The thermal decomposition of aluminium sulfate hydrate (B1144303) occurs in multiple endothermic stages, with the final stage being the decomposition of the sulfate itself. researchgate.net While the primary gaseous product of this decomposition is sulfur trioxide, a small fraction (less than 3%) can be sulfur dioxide (SO₂). researchgate.net

Below is a data table illustrating the effect of calcination temperature on the composition of the resulting material, derived from aluminium sulfate.

Table 1: Effect of Calcination Temperature on the Composition of Alumina Synthesized from Aluminium Sulfate

| Calcination Temperature (°C) | Al₂O₃ Weight (%) | SO₃ Weight (%) | Reference |

|---|---|---|---|

| Before Calcination | 15.28 | 42.48 | mdpi.com |

| 400 | 25.12 | 70.81 | mdpi.com |

| 600 | 27.50 | 69.83 | mdpi.com |

| 800 | 48.74 | 47.78 | mdpi.com |

| 900 | 81.33 | 15.68 | mdpi.com |

| 1000 | 94.30 | 4.58 | mdpi.com |

| 1200 | 95.96 | 2.12 | mdpi.com |

Microstructural and Morphological Analysis of Synthesized Alumina

The heat treatment of aluminium sulfate hexadecahydrate not only removes sulfur but also profoundly influences the microstructure and morphology of the resulting alumina. The process can yield alumina with high surface area and controlled porosity, which are critical properties for applications in catalysis and adsorption.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses reveal that the alumina particles synthesized from aluminium sulfate can have a nearly spherical shape. The particle size is often in the nanometer range, with studies reporting average particle sizes of approximately 10 nm. These nanoparticles have a tendency to agglomerate due to their high surface energy.

The calcination temperature plays a significant role in determining the specific surface area and pore volume of the synthesized alumina. The BET (Brunauer-Emmett-Teller) method is commonly used to measure these properties. Research indicates that the surface area and pore volume can be optimized by controlling the calcination temperature. For instance, increasing the calcination temperature from 500°C to 600°C can lead to an increase in both surface area and pore volume. However, further increasing the temperature to 650°C may cause a decrease in these properties due to sintering effects.

The following table summarizes the microstructural properties of γ-alumina synthesized at different calcination temperatures.

Table 2: Microstructural Properties of γ-Alumina at Different Calcination Temperatures

| Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

|---|---|---|---|---|

| 500 | 269.44 | 0.674 | - | |

| 600 | 327.25 | 0.818 | - | |

| 650 | 218.45 | 0.546 | - |

Synthesis of Zeolite Materials

Aluminium sulfate hexadecahydrate is a common aluminium source for the synthesis of zeolites, such as ZSM-5. Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly valuable as catalysts and adsorbents.

Hydrogel Preparation from Aluminium Sulfate and Silicate (B1173343) Precursors for ZSM-5 Zeolites

The synthesis of ZSM-5 zeolites from aluminium sulfate hexadecahydrate typically begins with the preparation of an aluminosilicate (B74896) hydrogel. This hydrogel is a precursor mixture containing sources of silica (B1680970), alumina, and a structure-directing agent. A common method involves using sodium silicate as the silica source and aluminium sulfate as the alumina source. mdpi.comresearchgate.net The preparation of the hydrogel is a critical step that influences the properties of the final zeolite product. The molar composition of the initial gel, including the ratio of silica to alumina, is a key parameter that is carefully controlled. mdpi.com

Rapid Crystallization Methods in Zeolite Synthesis

Following the preparation of the hydrogel, the next step is the crystallization of the ZSM-5 zeolite. Rapid crystallization methods are often employed to reduce the synthesis time and control the crystal size and morphology. One such method involves heating the hydrogel under hydrothermal conditions. researchgate.net The crystallization temperature and time are crucial parameters. For instance, highly crystalline ZSM-5 has been synthesized rapidly at a crystallization temperature of 180°C for as little as 1 hour, particularly when zeolite seeds are used to accelerate the crystallization process. researchgate.net Hydrothermal synthesis can also be carried out at temperatures ranging from 110°C to 190°C for durations of 12 to 48 hours. mdpi.com

Optimization of Silicon-to-Aluminum Molar Ratios in Zeolite Frameworks

The silicon-to-aluminum (Si/Al) molar ratio in the initial hydrogel is a critical parameter that determines the physicochemical properties of the resulting ZSM-5 zeolite, including its acidity, crystal size, and surface area. bohrium.comresearchgate.net Zeolites with a wide range of Si/Al ratios, for example from 10 to 100, have been successfully synthesized using aluminium sulfate as the alumina source. mdpi.comresearchgate.net

A lower Si/Al ratio generally leads to a higher concentration of acid sites in the zeolite framework. bohrium.com However, it can also result in a decreased surface area. mdpi.com Conversely, a higher Si/Al ratio tends to increase the BET specific surface area. bohrium.com The crystal size of ZSM-5 has also been observed to increase with an increasing Si/Al molar ratio. mdpi.com The optimization of the Si/Al ratio is therefore essential for tailoring the zeolite's properties for specific catalytic applications.

The table below details the influence of the Si/Al molar ratio on the properties of H-ZSM-5 zeolite.

Table 3: Influence of Si/Al Molar Ratio on H-ZSM-5 Zeolite Properties

| Si/Al Molar Ratio | Average Crystal Size (µm) | BET Surface Area (m²/g) | Total Acidity (mmol/g) | Reference |

|---|---|---|---|---|

| 10 | 2.5 | 305 | 0.98 | bohrium.com |

| 20 | 3.0 | 320 | 0.85 | bohrium.com |

| 30 | 3.5 | 335 | 0.75 | bohrium.com |

| 40 | 4.0 | 350 | 0.68 | bohrium.com |

Role of Organic Templates (e.g., Tetrapropylammonium Bromide) in Zeolite Crystallization

Organic templates, also known as structure-directing agents (SDAs), play a crucial role in the synthesis of ZSM-5 zeolites. Tetrapropylammonium bromide (TPA-Br) is a commonly used template in syntheses involving aluminium sulfate. mdpi.comresearchgate.net The TPA⁺ cation acts as a template around which the aluminosilicate framework of the ZSM-5 structure assembles during crystallization. rsc.org The organic template molecules are occluded within the zeolite pores during synthesis and are subsequently removed by calcination to open up the microporous structure. The concentration of the template can influence the crystallization process and the properties of the final zeolite. bohrium.comnih.gov The interaction between the organic template and the inorganic precursors in the hydrogel is fundamental to the formation of the specific zeolite framework.

Synthesis of Other Metal Oxide Nanomaterials (e.g., Al-doped ZnO Nanorods)

Aluminium sulfate serves as a precursor for doping other metal oxide nanomaterials, such as in the synthesis of aluminum-doped zinc oxide (Al-doped ZnO) nanorods. These materials are of interest for applications like gas sensors and transparent conductive oxides. In a typical synthesis, such as the hydrothermal or chemical bath deposition method, a zinc precursor like zinc nitrate (B79036) hexahydrate is dissolved in water along with a stabilizing agent. capes.gov.brmrs-k.or.kr To achieve doping, an aluminum salt, such as aluminium sulfate, is added to this precursor solution.

While many reported syntheses utilize aluminum nitrate nonahydrate as the aluminum source, aluminium sulfate can also function in this capacity. mrs-k.or.kryoutube.comresearchgate.net The addition of the aluminum salt introduces Al³⁺ ions into the growth solution. During the synthesis, these Al³⁺ ions can substitute for Zn²⁺ ions in the zinc oxide crystal lattice, a process facilitated by the similar ionic radii of the two elements. This incorporation of aluminum as a dopant alters the electrical and optical properties of the ZnO nanorods. mrs-k.or.kr For instance, Al-doping has been shown to tune the bandgap and increase the carrier concentration, which enhances electrical conductivity. mrs-k.or.kr The molar ratio of the aluminum precursor to the zinc precursor is a critical parameter that is varied to control the level of doping and, consequently, the final properties of the nanorods. mrs-k.or.kr

Hydrated Alumina Synthesis from Aluminium Sulfate Precursors

Aluminium sulfate is a widely used precursor for the production of hydrated alumina (also known as aluminum hydroxide) and, subsequently, various phases of alumina (Al₂O₃) through calcination. google.comresearchgate.net This route is attractive due to the availability of relatively pure aluminum sulfate as a byproduct from various industrial processes. google.com The synthesis generally involves the precipitation of aluminum hydroxide from an aqueous solution of aluminum sulfate. google.com The resulting hydrated alumina can exist in several forms, such as boehmite (AlOOH), bayerite, and gibbsite (Al(OH)₃), which serve as precursors to different alumina phases upon heating. researchgate.net

The most common method for synthesizing hydrated alumina from aluminium sulfate is through hydrolysis and precipitation. redalyc.org This process involves dissolving the aluminium sulfate salt in water and then adding a precipitating agent, typically a weak base like aqueous ammonia (B1221849) (ammonium hydroxide), to induce the formation of insoluble aluminum hydroxide. google.comredalyc.org

The controlled addition of the base is crucial as the pH of the solution is a determining factor for the final phase of the hydrated alumina. For example, precipitating at a constantly acidic pH between 5.5 and 6.5 can yield basic aluminum sulfate. google.com Other studies have shown that adjusting the neutralization pH to a range of 7–9 promotes the precipitation of pseudo-boehmite, while a pH of 10 can result in a mixture of bayerite and pseudo-boehmite. researchgate.net The temperature of the reaction and subsequent aging steps also play a significant role in the crystallinity and morphology of the final product. researchgate.net Thermodynamic analysis indicates that various alumina hydrates like boehmite, diaspore, gibbsite, and bayerite can be formed at temperatures between 120–200 °C via hydrothermal reaction crystallization. researchgate.net

| Final pH | Resulting Precipitated Phase |

|---|---|

| 7-9 | Pseudo-boehmite |

| 10 | Mixture of Bayerite and Pseudo-boehmite |

The purity of the starting aluminium sulfate precursor significantly influences the physicochemical properties of the synthesized hydrated alumina. redalyc.org A comparative study on nano-fibrillar alumina prepared via the hydrolysis-precipitation route from analytical reagent (AR) grade and technical grade (TG) aluminum sulfate revealed distinct differences in the final material. redalyc.org The TG precursor is often less expensive but contains impurities. redalyc.org

The study found that alumina synthesized from the lower-purity TG precursor (Al₂O₃-TG) exhibited a greater surface area (311 m²/g) compared to the alumina from the AR precursor (Al₂O₃-AR) (272 m²/g). redalyc.org Furthermore, the Al₂O₃-TG sample showed greater thermal stability and slightly higher crystallinity. redalyc.org These differences are attributed to the presence of impurities in the technical grade salt, which can act as structural promoters or modifiers. redalyc.org

| Property | Al₂O₃ from AR Precursor | Al₂O₃ from TG Precursor |

|---|---|---|

| Surface Area | 272 m²/g | 311 m²/g |

| Fiber Size | 20-80 nm | 20-100 nm |

| Primary Impurity | N/A | 0.33 wt. % Mg |

| Thermal Stability | Lower | Greater |

| Crystallinity | Slightly Lower | Slightly Greater |

Impurities present in the aluminium sulfate precursor, such as magnesium, can actively modulate the structural and textural properties of the resulting hydrated alumina. redalyc.org In studies using technical grade aluminum sulfate, magnesium (Mg) was identified as a key impurity. redalyc.org

The presence of even a small amount of magnesium (e.g., 0.33 wt. %) was found to be sufficient to generate structural defects in the alumina lattice. redalyc.org This impurity led to an extension of the fibrillar chain structure of the alumina and conferred greater thermal stability. redalyc.org The magnesium impurity also resulted in a decrease in the material's surface acidity due to a lower concentration of Al-OH surface groups. redalyc.org While high purity is often essential for applications in electronics or pharmaceuticals, the presence of certain impurities can be beneficial for other applications, such as catalysis, where modified acidity and textural properties are desirable. redalyc.org

| Property Affected | Observed Effect of Magnesium Impurity |

|---|---|

| Structural Defects | Increased |

| Fibrillar Chain Length | Extended |

| Textural Properties | Enhanced (e.g., higher surface area) |

| Surface Acidity | Decreased |

| Thermal Stability | Increased |

Crystallization Science and Engineering

Fundamental Aspects of Aluminium Sulfate (B86663) Crystallization

The crystallization of Aluminium Sulfate Hexadecahydrate from aqueous solutions is a complex process governed by thermodynamic and kinetic factors. Understanding these fundamentals is essential for controlling the crystal quality.

Cooling Crystallization Dynamics in Aqueous Systems

Cooling crystallization is a common method for producing Aluminium Sulfate Hexadecahydrate. This process involves reducing the temperature of a saturated solution to induce supersaturation, which is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. The metastable zone width (MSZW) is a critical parameter in cooling crystallization, representing the region between the solubility curve and the supersolubility curve. Within the MSZW, existing crystals can grow without spontaneous nucleation of new crystals.

Research has shown that the MSZW of aluminum sulfate solutions is influenced by operational parameters. Specifically, the MSZW of aluminum sulfate decreases with an increasing stirring speed, while it tends to increase with a higher cooling rate. researchgate.net The dynamics of the process are also influenced by the presence of additives. For instance, the addition of sodium dodecylbenzenesulfonate (SDBS) has been found to decrease the diffusion coefficient of Al³⁺ molecules, which in turn inhibits nucleation and promotes crystal growth. researchgate.net

Influence of Operating Parameters on Crystal Size and Morphology

The size and shape (morphology) of Aluminium Sulfate Hexadecahydrate crystals are significantly affected by the conditions under which crystallization occurs. Key operating parameters that can be manipulated to control these properties include stirring speed and cooling rate.

Stirring plays a crucial role in homogenization of the crystallizing solution, ensuring uniform temperature and concentration distribution. This enhances mass transfer and can influence both nucleation and growth rates. Studies have indicated that for the cooling crystallization of aluminum sulfate, an optimal stirring speed exists. Research has identified a rotate speed of 200–300 rpm as part of the optimum operating conditions for achieving a desired crystal size. researchgate.net Inadequate stirring can lead to localized high supersaturation and uncontrolled nucleation, resulting in a wide crystal size distribution. Conversely, excessive stirring can lead to crystal breakage and secondary nucleation, also impacting the final product quality.

The rate at which the solution is cooled has a direct impact on the level of supersaturation and, consequently, on the crystallization process. A slow cooling rate generally leads to the formation of larger and more regular crystals, as it allows more time for crystal growth to occur relative to nucleation. Conversely, a rapid cooling rate can lead to a high degree of supersaturation, favoring nucleation and resulting in a larger number of smaller crystals. For the cooling crystallization of aluminum sulfate, a cooling rate of 4–5 °C/min has been identified as optimal under specific experimental conditions. researchgate.net

| Operating Parameter | Effect on Crystal Size | Optimal Range (with SDBS additive) |

| Stirring Speed | Influences mass transfer and nucleation. Optimal speed balances homogeneity and crystal breakage. | 200–300 rpm researchgate.net |

| Cooling Rate | Determines the rate of supersaturation generation. Slower rates generally favor larger crystals. | 4–5 °C/min researchgate.net |

Table 1: Influence of Operating Parameters on Aluminum Sulfate Crystal Size

Single-Crystal Structure and Morphology Analysis

Single-crystal X-ray diffraction studies have been instrumental in determining the precise atomic arrangement within Aluminium Sulfate Hexadecahydrate. The compound crystallizes in a hexagonal plate-like morphology. medchemexpress.com This observed morphology is consistent with predictions from the modified AE (attachment energy) model, which considers the effect of the solvent on the crystal faces. medchemexpress.com

In a vacuum, an octagonal plate morphology is initially predicted, but the presence of an aqueous solvent leads to the disappearance of the {1 1 0} and {1 0 -1} faces, resulting in the experimentally observed hexagonal plates. medchemexpress.com The crystal structure of the related mineral alunogen, which is a hydrated aluminum sulfate with a slightly different water content (Al₂(SO₄)₃·15.8H₂O), has been determined to be in the P-1 space group. medchemexpress.com Its structure consists of isolated SO₄ tetrahedra and Al(H₂O)₆ octahedra, connected by a network of hydrogen bonds. medchemexpress.com

| Crystal System | Morphology | Key Influencing Factor |

| Triclinic (for Alunogen) | Hexagonal plates | Solvent effect on crystal faces medchemexpress.com |

Table 2: Crystal Structure and Morphology of Hydrated Aluminum Sulfate

Modulation of Crystallization Processes

The control over the crystallization of Aluminium Sulfate Hexadecahydrate can be further enhanced through the use of additives. These substances can influence nucleation, growth rates, and crystal morphology, even when present in small quantities.

Role of Surfactants and Additives (e.g., Sodium Dodecylbenzenesulfonate)

The characteristics of Aluminium sulfate hexadecahydrate crystals can be significantly modified by the introduction of surfactants and additives into the crystallization solution. These substances can alter the kinetics of nucleation and crystal growth, thereby influencing the final crystal size distribution and morphology.

One notable additive is the anionic surfactant, Sodium Dodecylbenzenesulfonate (SDBS). Research into the cooling crystallization of aluminum sulfate has demonstrated that SDBS can effectively modulate the process. researchgate.net Studies have been conducted to determine the optimal conditions for utilizing SDBS to achieve desired crystal properties. researchgate.netresearchgate.net The presence of SDBS in the crystallization medium has been shown to inhibit the formation of new crystal nuclei while promoting the growth of existing crystals. researchgate.net

Experimental investigations have identified optimal operating conditions for the cooling crystallization of aluminum sulfate in the presence of SDBS. These conditions are crucial for processes aimed at resource recovery, such as extracting aluminum from industrial byproducts. researchgate.netresearchgate.net A summary of these optimized conditions from a study focused on recovering aluminum from coal spoil is presented below. researchgate.net

| Parameter | Optimal Range |

| Stirring Speed | 200–300 rpm |

| Cooling Rate | 4–5 °C/min |

| Molar Ratio (SDBS / Al₂(SO₄)₃) | ~5 x 10⁻⁴ |

Table 1: Optimized conditions for cooling crystallization of aluminum sulfate with SDBS additive. researchgate.net

The use of such additives is a key strategy in what is known as crystal engineering, allowing for the tailoring of crystal properties to meet the specific demands of an application. crystallizationsystems.com

Mechanisms of Nucleation Inhibition and Crystal Growth Promotion

Additives like SDBS influence crystallization by altering the fundamental processes of nucleation (the formation of new crystal embryos) and crystal growth (the subsequent enlargement of these embryos). The primary mechanism by which SDBS achieves this is through its interaction with the solute molecules and the crystal surfaces. researchgate.net

Nucleation Inhibition: The formation of a stable nucleus requires solute molecules (in this case, aluminum and sulfate ions in their hydrated forms) to come together in a specific, ordered arrangement. Surfactant molecules, like SDBS, can interfere with this process. By adsorbing onto the surface of sub-critical nuclei or by interacting with solute ions in the solution, they increase the energy barrier for nucleation. This interference makes it more difficult for new, stable nuclei to form, thus inhibiting nucleation. researchgate.netmdpi.com

Crystal Growth Promotion: Once stable nuclei are formed, they grow by the addition of more solute molecules onto their surfaces. Additives can selectively adsorb onto specific crystal faces. crystallizationsystems.com In the case of SDBS and aluminum sulfate, the surfactant's effect is to slow down the diffusion of aluminum ions (Al³⁺) in the solution. researchgate.net This might seem counterintuitive to promoting growth. However, by inhibiting the formation of a large number of new nuclei, there is less competition for the available solute in the supersaturated solution. The existing crystals can therefore grow to a larger size, as the solute preferentially deposits onto them rather than forming new, smaller crystals. This leads to a final product with a larger average crystal size. researchgate.net This control over nucleation and growth is critical for producing crystalline products with uniform and stable particle sizes. mdpi.com

Molecular Dynamics Simulations in Crystallization Studies

To understand the complex interactions between aluminum sulfate and additives at a molecular level, researchers employ powerful computational techniques such as Molecular Dynamics (MD) simulations. researchgate.net MD simulations model the movements and interactions of individual atoms and molecules over time, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net

In the study of Aluminium sulfate hexadecahydrate crystallization, MD simulations have been instrumental in elucidating the mechanism by which SDBS operates. Simulations reveal that the presence of SDBS molecules in the solution decreases the diffusion coefficient of the hydrated aluminum ions (Al³⁺). researchgate.net The diffusion coefficient is a measure of how quickly particles move through a medium; a lower value indicates slower movement.

This finding from MD simulations provides a direct molecular-level explanation for the experimentally observed inhibition of nucleation. researchgate.net By slowing the transport of Al³⁺ ions to the sites of nucleation, SDBS effectively hinders the assembly of new crystal nuclei. These computational models can analyze the structural transformations from a disordered solution state to a stable crystal phase, offering a detailed view of the crystallization process. researchgate.net This synergy between experimental work and computational simulation is crucial for advancing the science of crystallization. researchgate.net

Industrial Crystallization for Resource Recovery

Crystallization is a vital separation and purification technology in the chemical industry. One of its significant applications is the recovery of valuable materials from waste streams, turning potential pollutants into useful products.

Recovery of Aluminum from Industrial Waste Streams (e.g., Coal Spoil) via Crystallization

Industrial activities, particularly coal mining and combustion, generate large volumes of waste such as coal spoil and fly ash. acs.orgnih.gov These materials often contain significant amounts of alumina (B75360) (Al₂O₃), which can be recovered. acs.orgnih.gov Crystallization of aluminum sulfate is a key step in many of the acid-leaching processes developed for this purpose. nih.govgoogle.com

The general process involves the following steps:

Leaching: The coal spoil or ash is treated with an acid, commonly sulfuric acid (H₂SO₄), to dissolve the aluminum-containing compounds. This creates a leach solution rich in aluminum sulfate. nih.govgoogle.com

Purification: The resulting solution is filtered to remove insoluble residues. google.com

Crystallization: The purified aluminum sulfate solution is then subjected to a controlled crystallization process, often cooling crystallization, to precipitate hydrated aluminum sulfate crystals, such as Aluminium sulfate hexadecahydrate. researchgate.netnih.gov This step is crucial for separating the aluminum salt from other dissolved impurities.

Conversion: The recovered aluminum sulfate crystals can then be processed further, for example, by calcination (heating to a high temperature) to produce pure alumina (Al₂O₃), which is the primary raw material for aluminum metal production. google.com

The study of cooling crystallization of aluminum sulfate, including the use of additives like SDBS, is directly relevant to optimizing this recovery process. researchgate.netresearchgate.net By controlling the crystallization conditions, the purity and handling characteristics of the recovered aluminum sulfate can be improved, making the entire resource recovery process more efficient and economically viable. acs.org

Environmental Engineering and Water Treatment Sciences

Coagulation and Flocculation Mechanisms

The application of aluminium sulfate (B86663) hexadecahydrate in water treatment hinges on the principles of coagulation and flocculation, a two-step process designed to remove suspended and colloidal particles.

Role of Aluminium Sulfate Hexadecahydrate in Particle Aggregation and Destabilization

The primary challenge in water purification is the removal of microscopic, often negatively charged, particles such as clay, silt, and organic matter, which remain in a stable suspension due to electrostatic repulsion. alliancechemical.com Aluminium sulfate hexadecahydrate, commonly known as alum, serves as a coagulant to overcome these repulsive forces. alliancechemical.comunsri.ac.id

When added to water, alum dissolves and releases trivalent aluminium ions (Al³⁺). alliancechemical.com These highly positive ions neutralize the negative surface charges of the colloidal particles. alliancechemical.commdpi.com This critical step, known as coagulation, destabilizes the particles, allowing them to start sticking together upon collision. alliancechemical.comunsri.ac.id The effectiveness of this charge neutralization is a key factor in the subsequent aggregation of particles. alliancechemical.com

Following coagulation, a gentle mixing phase called flocculation begins. alliancechemical.com During this stage, the destabilized microparticles collide and aggregate. alliancechemical.com Simultaneously, the aluminium ions react with the water's alkalinity to form gelatinous precipitates of aluminium hydroxide (B78521). alliancechemical.com These precipitates act as a "sweep floc," entrapping the smaller particles to form larger, heavier clumps known as flocs. alliancechemical.comnih.gov The process is influenced by four primary mechanisms:

Compression of the electrical double layer

Adsorption and neutralization of electrical charge

Entrapment of particles in the precipitate

Adsorption and particle bridging watconman.org

The formation of these larger flocs is essential for their subsequent removal through sedimentation and filtration. alliancechemical.comqingdaopengfeng.com

Formation and Characteristics of Aluminium Hydroxide Precipitates in Water Treatment

The formation of aluminium hydroxide (Al(OH)₃) precipitates is a crucial aspect of the coagulation process when using alum. alliancechemical.com When aluminium sulfate is added to water, particularly in a neutral to slightly alkaline pH range, it rapidly forms a gelatinous precipitate of aluminium hydroxide. researchgate.netwikipedia.org This precipitate initially consists of nano-scale primary particles that aggregate to form larger flocs. nih.govresearchgate.net

The chemical reaction can be summarized as: Al₂(SO₄)₃ + 6HCO₃⁻ → 2Al(OH)₃(s) + 6CO₂ + 3SO₄²⁻

This reaction demonstrates that the alkalinity of the water, in the form of bicarbonate ions, is consumed during the formation of the aluminium hydroxide precipitate. epa.gov

The characteristics of these precipitates are influenced by several factors, including pH and the presence of organic matter like humic acid. researchgate.net The precipitate is described as a gelatinous white compound. amrclearinghouse.org Initially amorphous, these nano-scale particles can undergo a structural change over time, transitioning to a more ordered, crystalline form. nih.govresearchgate.net This aging process can affect the floc's properties. researchgate.net

Key Characteristics of Aluminium Hydroxide Precipitates:

| Characteristic | Description | Source |

| Formation | Rapidly forms when aluminium salts are added to water at a near-neutral pH. | nih.govresearchgate.net |

| Initial Form | Nano-scale primary particles that are initially amorphous. | nih.govresearchgate.net |

| Aggregation | These nanoparticles aggregate to form larger flocs. | nih.govresearchgate.net |

| Appearance | A gelatinous, sticky, web-like white compound. | alliancechemical.comamrclearinghouse.org |

| Aging | Undergoes a disorder-to-order transition (crystallization) over time. | nih.govresearchgate.net |

The effectiveness of these precipitates lies in their ability to enmesh and adsorb suspended particles, colloids, and even some dissolved organic compounds, facilitating their removal from the water. alliancechemical.comqingdaopengfeng.com

Application in Water and Wastewater Purification

Aluminium sulfate hexadecahydrate is extensively used in both drinking water and wastewater treatment to remove a variety of contaminants.

Removal of Dissolved Organic Carbon (DOC) and Natural Organic Matter (NOM)

Natural Organic Matter (NOM) is a complex mixture of organic compounds found in natural waters, and its presence can lead to the formation of harmful disinfection by-products (DBPs) when the water is chlorinated. researchgate.net Dissolved Organic Carbon (DOC) is a measure of the dissolved fraction of this organic matter. researchgate.net Alum coagulation is a primary method for removing NOM and DOC from water sources. mdpi.comnih.gov The removal efficiency is influenced by factors such as alum dosage, pH, and the specific characteristics of the NOM present. researchgate.netnih.gov

The effectiveness of alum coagulation varies depending on the character of the NOM. capes.gov.br NOM is a heterogeneous mixture, and its composition can be broadly categorized by properties such as molecular weight and hydrophobicity. researchgate.netmdpi.com Techniques like high-performance size exclusion chromatography (HPSEC) are used to analyze the molecular weight distribution of organic matter before and after treatment. capes.gov.brnih.gov Studies have shown that alum coagulation is generally more effective at removing the hydrophobic and high-molecular-weight fractions of NOM. researchgate.netnih.gov

Research consistently demonstrates that alum coagulation preferentially removes high-molecular-weight organic compounds. capes.gov.brnih.govnih.gov The larger molecules are more effectively enmeshed in the aluminium hydroxide flocs. nih.gov This selective removal is significant because high-molecular-weight NOM is often more reactive and a greater precursor to DBP formation. nih.gov

Conversely, low-molecular-weight and more hydrophilic NOM fractions are not as effectively removed by conventional coagulation alone. researchgate.net This has led to the development of integrated processes, such as combining alum coagulation with powdered activated carbon (PAC) adsorption, to enhance the removal of these smaller organic compounds. nih.gov

Research Findings on DOC and NOM Removal by Alum Coagulation:

| Study Focus | Key Finding | Source |

| General NOM Removal | Optimum alum dosage can achieve up to 75% NOM removal. | mdpi.com |

| DOC Removal Efficiency | In high DOC, high alkalinity water, 50% DOC removal was achieved after acidification to pH 6. | nih.gov |

| Molecular Weight Selectivity | Alum coagulation is effective in removing high-molecular-weight fractions of NOM. | nih.govnih.gov |

| Hydrophobicity | Conventional treatment with alum provides 60-70% removal of hydrophobic NOM fractions and 30-40% of hydrophilic fractions. | mdpi.com |

| Integrated Processes | Combining alum coagulation with PAC adsorption increases the removal of low-molecular-weight NOM. | nih.gov |

Advanced Applications in Environmental Remediation

Aluminium sulfate is a key tool in the remediation of eutrophic aquatic ecosystems, particularly shallow lakes, by controlling internal phosphorus loading. nbinno.comresearchgate.net Eutrophication, characterized by excessive algal blooms, is driven by high nutrient concentrations, primarily phosphorus. mdpi.com Even when external phosphorus sources are controlled, phosphorus released from lake sediments under anoxic conditions can sustain algal growth. researchgate.net

The application of aluminium sulfate, commonly referred to as an alum treatment, involves introducing it into the water body. researchgate.netnih.gov Upon contact with water, it forms a fluffy aluminium hydroxide precipitate known as floc. researchgate.net This floc has two main functions in remediation: it removes phosphorus from the water column as it settles, and it forms a barrier layer on the sediment surface. researchgate.netalliancechemical.com This barrier intercepts phosphorus released from the sediments, binding it into an insoluble form that is unavailable to algae. researchgate.net

Studies have demonstrated the effectiveness of this method in improving water quality. A large-scale study of 114 lakes showed that alum treatment effectively reduced phosphorus levels for an average of 11 years, with longevity varying between deep (21 years) and shallow (5.7 years) lakes. nih.gov However, in some shallow lakes, sediment resuspension can disrupt the alum layer, reducing the long-term effectiveness of the treatment. nih.gov

The primary strategy for in-lake phosphorus load reduction using aluminium sulfate is the inactivation of internal phosphorus sources. nbinno.comnih.gov This is particularly crucial for lakes where historical pollution has led to an accumulation of phosphorus in the sediments, which then acts as an ongoing source of contamination. researchgate.netwaterworkseng.com

The process involves the application of aluminium sulfate to the lake, which precipitates phosphorus from the water column and forms a cap on the sediments to prevent further phosphorus release. researchgate.netnih.gov This method has been successfully applied in numerous lake restoration projects. For example, in Spring Lake, Michigan, where internal loading accounted for a significant portion of the total phosphorus load, alum treatment was identified as a potentially effective strategy. waterworkseng.com Similarly, on Cape Cod, Massachusetts, ten lakes were treated with aluminium sulfate to combat cyanobacterial blooms, resulting in lowered total phosphorus, increased water clarity, and reduced oxygen demand for multiple years. emerginginvestigators.org

The longevity of the treatment is a key consideration. While benefits can last for over a decade, factors such as the rate of external nutrient loading and sediment disturbance can influence its effectiveness over time. nbinno.comwaterworkseng.com In some cases, re-eutrophication can occur after several decades if the aluminium's phosphorus adsorption capacity is exhausted, highlighting the potential need for repeated treatments and regular sediment monitoring.

| Lake System | Key Finding | Reference |

| 114 Lakes (Large-scale study) | Alum treatment effectively reduced phosphorus for an average of 11 years. | nih.gov |

| Spring Lake, Michigan | Internal phosphorus loading accounted for 55-65% of the total P load, making alum a viable treatment. | waterworkseng.com |

| Cape Cod Lakes, Massachusetts | Alum treatment lowered total phosphorus, reduced algal blooms, and increased water clarity for multiple years. | emerginginvestigators.org |

| Lake Barleber, Germany | Re-eutrophication occurred after 30 years due to loss of aluminum's P adsorption capacity and anoxia. |

Environmental Fate and Transport in Engineered and Natural Systems

The environmental fate and transport of aluminium sulfate are determined by a combination of its chemical properties and the characteristics of the receiving environment, whether it be an engineered system like a wastewater treatment plant or a natural system like a lake. When introduced into water, aluminium sulfate dissociates, and the resulting aluminium ions undergo hydrolysis to form various species, primarily aluminium hydroxide, especially in the neutral pH range of 6 to 8. nih.gov

In engineered systems, such as water treatment facilities, the aluminium hydroxide flocs, along with the adsorbed and precipitated contaminants, are removed as sludge. The proper disposal and management of this alum sludge are crucial to prevent the release of aluminium into the environment. nih.gov

In natural aquatic systems, the aluminium hydroxide precipitate settles to the bottom, becoming part of the sediment. researchgate.net The aluminium is relatively insoluble and immobile under typical environmental pH conditions (6-8). mdpi.com However, changes in environmental conditions, such as a significant decrease in pH, could potentially lead to the dissolution of aluminium hydroxide and the release of soluble aluminium. alliancechemical.com The transport of aluminium would then be governed by water movement. The potential for bioaccumulation of aluminium is a consideration, although in its precipitated form, its bioavailability is low. mdpi.com The term "fate and transport" encompasses the chemical, physical, and biological changes a substance undergoes and its movement through the environment.

Environmental Pathways and Persistence

The environmental fate of aluminium sulfate hexadecahydrate is primarily dictated by the behavior of aluminum in aquatic systems. Upon its introduction into water, the compound dissolves and separates into aluminum (Al³⁺) and sulfate (SO₄²⁻) ions. The persistence and movement of aluminum are heavily dependent on the pH of the water. researchgate.netnih.govresearchgate.net

In acidic waters with a pH below 6.0, the dominant form of aluminum is the free, soluble Al³⁺ ion. researchgate.netnih.gov This form is highly mobile and can be carried over long distances within water bodies. As the pH level rises, aluminum's solubility decreases. Between a pH of approximately 6.0 and 8.0, aluminum hydroxide, Al(OH)₃, forms as a solid precipitate. researchgate.net This gelatinous solid, often called "alum floc," is mostly insoluble and tends to settle, becoming part of the sediment. This process removes aluminum from the water, reducing its persistence in a dissolved state. chemtoll.co.zaopen.edu

Under more alkaline conditions, with a pH above 8.0, aluminum can redissolve, forming the aluminate ion, [Al(OH)₄]⁻, which is soluble and can remain in the water. researchgate.netresearchgate.netresearchgate.net Therefore, the environmental persistence of aluminum originating from aluminium sulfate hexadecahydrate is strongly linked to the pH of the surrounding water. researchgate.netnih.gov

The other component, sulfate, is generally persistent and mobile in aquatic environments and does not typically biodegrade or attach to sediments. nih.gov

Table 1: Environmental Fate of Aluminium Species based on pH| pH Range | Predominant Aluminum Species | State | Mobility |

|---|---|---|---|

| < 6.0 | Al³⁺ (aq) | Dissolved | High |

| 6.0 - 8.0 | Al(OH)₃ (s) | Solid Precipitate | Low (Sedimentation) |

| > 8.0 | Al(OH)₄⁻ (aq) | Dissolved | High |

Formation of By-products and Associated Environmental Considerations (e.g., Hydrogen Sulfide (B99878) Gas)

The application of aluminium sulfate hexadecahydrate in water treatment results in by-products, most notably alum sludge. water360.com.auresearchgate.net A significant environmental concern is the potential for this sludge to generate hydrogen sulfide (H₂S) gas under certain conditions. wikipedia.org

When alum sludge, which is rich in aluminum hydroxide, settles in environments lacking oxygen (anaerobic), such as at the bottom of reservoirs or in sludge lagoons, sulfate-reducing bacteria can become active. These bacteria use the sulfate (SO₄²⁻) from the original aluminium sulfate compound in their metabolic processes, reducing it to sulfide (S²⁻). In the often-acidic conditions of these sediments, sulfide reacts with hydrogen ions to form hydrogen sulfide gas. wikipedia.orgresearchgate.net

Hydrogen sulfide is a toxic and flammable gas known for its strong "rotten egg" smell. thaiscience.info Its release can lead to several negative environmental consequences, including toxicity to aquatic organisms and odor issues. thaiscience.infoasedachemicals.com Research in Australia has suggested that the use of aluminium sulfate in drinking water treatment is a primary source of hydrogen sulfide in sanitary sewer systems. wikipedia.org

The disposal of the alum sludge itself presents an environmental challenge. Large quantities of this sludge require disposal, often in landfills, which raises concerns about land use and the potential for aluminum to leach into the surrounding environment if not managed correctly. water360.com.auresearchgate.netazom.com However, there is growing research into reusing alum sludge, for example, as an adsorbent for removing pollutants like hydrogen sulfide or phosphorus from wastewater. tci-thaijo.orgmdpi.comnih.gov

Impact of Process Optimization on Environmental Outcomes

Optimizing the water treatment process involving aluminium sulfate hexadecahydrate can substantially lessen its environmental footprint. waterandwastewater.com Key strategies focus on controlling the chemical dosage and the physical conditions of the treatment.

Sludge Management and Reuse: The large volumes of alum sludge produced are a significant by-product of the water treatment process. water360.com.au Proper management, including dewatering to reduce its volume, is essential for minimizing disposal costs and land requirements. Increasingly, research is focused on the beneficial reuse of alum sludge. It has shown potential as a raw material in wastewater treatment for phosphorus removal, in the manufacturing of construction materials, and as an adsorbent for contaminants. researchgate.netazom.commdpi.com This approach aligns with circular economy principles by turning a waste product into a resource. azom.com

Table 2: Impact of Process Optimization on Environmental Parameters| Optimization Strategy | Parameter Affected | Environmental Benefit |

|---|---|---|

| pH Control | Residual Aluminum, Sludge Volume | Minimizes soluble aluminum discharge and reduces land use for sludge disposal. researchgate.netresearchgate.net |

| Dose Optimization | Sludge Volume, Residual Sulfate | Reduces chemical consumption, lowers sulfate load in effluent, and minimizes sludge production. waterandwastewater.comresearchgate.net |

| Sludge Management & Reuse | Sludge Volume, Resource Use | Reduces disposal costs and land requirements, with potential for resource recovery. water360.com.auazom.com |

Applications in Pulp and Paper Technology

Sizing Agent Functionality

One of the principal roles of aluminium sulfate (B86663) hexadecahydrate in papermaking is as a sizing agent. Sizing is the process of adding substances to paper to render it resistant to liquid penetration, particularly water. This is crucial for printing and writing papers to prevent ink from spreading and feathering. Aluminium sulfate hexadecahydrate is instrumental in the traditional rosin (B192284) sizing process, which has been a fundamental technique in the industry for decades.

In this process, it is used in conjunction with rosin, a natural resin derived from pine trees. Rosin is added to the pulp slurry in the form of a sodium salt, known as rosin soap. The subsequent addition of aluminium sulfate causes the precipitation of aluminium rosinate, a hydrophobic compound. researchgate.net These precipitates, along with aluminium hydroxide (B78521) formed from the hydrolysis of the aluminium sulfate, deposit onto the surfaces of the cellulose (B213188) fibers. doria.fi This creates a water-repellent layer, effectively reducing the paper's tendency to absorb water. ncsu.edu

The effectiveness of sizing is influenced by various factors, including the pH of the pulp slurry. Aluminium sulfate helps to maintain the acidic conditions (typically pH 4.5-5.5) that are optimal for the precipitation and retention of rosin size. iitr.ac.in

Firstly, cellulose fibers in an aqueous suspension carry a negative surface charge, which leads to electrostatic repulsion between them. The introduction of aluminium sulfate provides trivalent aluminium ions (Al³⁺) which neutralize these negative charges. ncsu.edu This reduction in repulsion allows the fibers to come into closer contact, facilitating more effective hydrogen bonding during the sheet formation and drying process. The result is a more compact and stronger paper sheet.

Secondly, aluminium sulfate acts as a retention aid. In the papermaking furnish, there are fine cellulosic fibers and inorganic fillers (like clay or calcium carbonate) which are small enough to pass through the forming fabric with the water. Aluminium sulfate helps to agglomerate these fine particles and bind them to the longer fibers, a process known as flocculation. ncsu.edu This increases the retention of fines and fillers in the paper sheet, which fills the voids between fibers, leading to improved smoothness, opacity, and strength properties such as burst and tensile strength. ncsu.edu

Research has demonstrated the positive impact of aluminium sulfate on paper's physical properties. For instance, studies on handsheets have shown that the addition of aluminium sulfate can significantly improve key strength indices.

| Aluminium Sulfate Dosage (%) | Tensile Index (Nm/g) | Burst Index (kPam²/g) | Folding Endurance |

|---|---|---|---|

| 0 | 17.91 | 1.12 | 10 |

| 0.5 | 20.34 | 1.35 | 25 |

| 1.0 | 19.87 | 1.30 | 22 |

| 1.5 | 19.55 | 1.28 | 20 |

Data derived from a study on the effects of various additives on paper properties. ncsu.edu The results indicate that a 0.5% dosage of aluminium sulfate provides the most significant improvement in tensile strength, burst strength, and folding endurance. ncsu.edu

The primary goal of sizing is to enhance the water resistance of paper, and aluminium sulfate hexadecahydrate is highly effective in this regard, particularly when used with rosin. core.ac.uk The hydrophobic layer created by the aluminium rosinate precipitates on the fiber surfaces is key to this functionality. ncsu.edu This treatment does not make the paper completely waterproof but rather controls the rate of liquid penetration.

The degree of water resistance is often quantified using the Cobb test, which measures the mass of water absorbed by a specific area of paper in a given time. researchgate.netncsu.edu A lower Cobb value indicates better water resistance. The use of aluminium sulfate in sizing formulations significantly lowers the Cobb value of the resulting paper. For example, in the production of recycled linerboard, the addition of alum and cationic rosin can decrease the water absorption from over 280 g/m² to less than 15.5 g/m². researchgate.net

The effectiveness of aluminium sulfate in improving water resistance is also dependent on the pH of the system. In acidic conditions, the aluminium ions are readily available to react with the rosin soap to form the necessary hydrophobic precipitates. iitr.ac.in

| Sizing Treatment | Cobb₆₀ Value (g/m²) |

|---|---|

| Unsized Paper | > 100 |

| Rosin and Aluminium Sulfate Sized Paper | 20 - 30 |

Illustrative data showing the typical reduction in water absorption after sizing with a rosin and aluminium sulfate system. The Cobb₆₀ test measures water absorption over 60 seconds. researchgate.netncsu.edu

Role in Dye Binding and Color Fastness in Paper Manufacturing

In the manufacturing of colored paper, achieving vibrant and lasting colors is essential. Aluminium sulfate hexadecahydrate serves as a crucial mordant in the dyeing process. core.ac.uk A mordant is a substance that fixes a dye to a material by forming an insoluble coordination complex with the dye molecule, which then attaches to the substrate.

When aluminium sulfate is dissolved in water, it forms aluminium hydroxide. doria.fi This gelatinous precipitate has a strong affinity for both the paper fibers and the dye molecules. doria.ficore.ac.uk It effectively acts as a bridge, binding the dye to the cellulose fibers. This not only enhances the uptake of the dye by the paper, leading to more intense shades, but it also significantly improves the color fastness. Color fastness refers to the resistance of the color to fading or running when exposed to elements like water and light. By making the dye insoluble within the fiber matrix, aluminium sulfate helps to prevent the color from bleeding when the paper gets wet. core.ac.uk

The effectiveness of aluminium-based mordants in improving colorfastness has been demonstrated in studies on dyeing cellulosic materials. The concentration of the mordant can influence the fastness properties.

| Dye Type | Mordant Concentration (% owf*) | Gray Scale Rating (Color Change) |

|---|---|---|

| Weld | 5 | 2.17 |

| 10 | 1.97 | |

| 20 | 1.44 | |

| Coreopsis | 5 | 2.50 |

| 10 | 2.33 | |

| 20 | 1.83 |

*owf = on the weight of fiber. Gray Scale Rating for Color Change: 5 = No change, 1 = Severe change. Data adapted from a study on cotton, demonstrating the principle of mordanting with aluminium compounds. core.ac.uk

Agricultural and Soil Science Research

Soil Amendment for pH Regulation

One of the principal uses of aluminium sulfate (B86663) in agriculture is for the regulation of soil pH. Many plants thrive in specific pH ranges, and alkaline soils can limit the availability of essential nutrients. shengxinaluminium.com Aluminium sulfate is employed to lower the pH of these soils, creating a more acidic environment conducive to the growth of acid-loving plants. shengxinaluminium.com

Hydrolysis Reactions and Acidification Mechanisms in Soil

When aluminium sulfate hexadecahydrate is introduced into the soil, it dissolves in water and undergoes hydrolysis. alumsulphate.com This chemical reaction is fundamental to its acidifying effect. The aluminium ions (Al³⁺) react with water (H₂O) to form aluminium hydroxide (B78521) (Al(OH)₃) and sulfuric acid (H₂SO₄). alumsulphate.commasda.com.sg The sulfuric acid is a strong acid that readily releases hydrogen ions (H⁺) into the soil solution. alumsulphate.com It is this increase in the concentration of hydrogen ions that directly causes the soil pH to decrease, making the soil more acidic. alumsulphate.comquora.com

Al₂(SO₄)₃ + 6H₂O ⇌ 2Al(OH)₃ + 3H₂SO₄ alumsulphate.com

The newly formed aluminium hydroxide exists as a colloidal precipitate. chemicalbook.com The trivalent aluminium ion (Al³⁺) itself also contributes to acidification through its own hydrolysis in water, releasing additional hydrogen ions. quora.com

Impact on Soil Microbial Activity and Nutrient Cycling

The application of aluminium sulfate can have a notable impact on the microbial communities within the soil and the associated nutrient cycling processes. The acidification of the soil, a primary result of its application, alters the environment for soil microorganisms. masda.com.sg While some studies suggest that the sulfuric acid produced can adversely affect beneficial soil microbiota, potentially leading to decreased fertility over extended periods, other research indicates a more complex interaction. masda.com.sg

Some studies have shown that aluminum sulfate can promote soil microbial activity. chemicalbook.com This enhanced microbial action can, in turn, influence the decomposition and synthesis of organic matter. chemicalbook.com By lowering the soil pH, aluminium sulfate increases the availability of essential micronutrients such as iron, manganese, and zinc, which are often less available to plants in alkaline conditions. alumsulphate.com This improved nutrient accessibility is particularly beneficial for acid-loving plants, supporting their healthy growth. shengxinaluminium.commasda.com.sg However, overuse can lead to an accumulation of aluminum in the soil, which may interfere with the uptake of other nutrients, notably phosphorus. masda.com.sg

Soil Structure Improvement and Aggregation

Beyond its role in pH regulation, aluminium sulfate hexadecahydrate can also contribute to the improvement of soil structure, particularly in clay-rich soils.

Role of Aluminium Ions in Soil Colloid Aggregation

In soils with a high clay content, individual clay particles often carry a negative charge, causing them to repel each other. alumsulphate.com This leads to a dispersed soil structure with poor aggregation. alumsulphate.com When aluminium sulfate is added, the trivalent aluminium ions (Al³⁺) interact with these negatively charged clay particles. alumsulphate.com The positive charge of the aluminium ions neutralizes the negative charges on the clay particles. alumsulphate.com This neutralization allows the clay particles to come together and form larger aggregates, a process known as flocculation. alumsulphate.com This aggregation leads to the formation of larger pores between the soil aggregates, which can improve soil structure. alumsulphate.com

Changes in Soil Aggregate Composition

The flocculation process induced by aluminium ions alters the composition of soil aggregates. By binding individual clay and silt particles together, along with organic matter, it creates more stable meso-density aggregates. copernicus.org Research has shown that iron and aluminum are highly reactive with organic matter once released through chemical weathering and play a significant role in the storage of organic matter in soils. copernicus.org These organo-metallic complexes act as a "glue," enhancing the formation and stability of soil aggregates. copernicus.org This leads to an improved soil structure with better aeration, water infiltration, and root penetration, all of which are crucial for healthy plant growth. alumsulphate.com

Reclamation of Saline-Alkali Soils

Aluminium sulfate has been studied for its potential in the reclamation of saline-alkali soils. These soils are characterized by high pH, high salt content, and poor soil structure, which collectively inhibit plant growth. The application of aluminium sulfate can help to mitigate these issues.

The acidification resulting from the hydrolysis of aluminium sulfate helps to lower the high pH of these soils. chemicalbook.com This reduction in pH can increase the availability of essential nutrients that are otherwise locked up in alkaline conditions. chemicalbook.com Furthermore, the flocculating action of the aluminium ions can improve the soil's physical properties, enhancing aggregation and permeability. alumsulphate.com Studies have indicated that the application of aluminum sulfate can reduce the levels of carbonate and bicarbonate in the soil while increasing the concentration of sulfate ions, which is beneficial for the reclamation of such problematic soils. chemicalbook.com

Interactive Data Table: Effects of Aluminium Sulfate on Soil Properties

| Soil Parameter | Effect of Aluminium Sulfate Application | Research Finding |

| Soil pH | Decrease | The hydrolysis of aluminium sulfate produces sulfuric acid, releasing H⁺ ions and lowering soil pH. alumsulphate.commasda.com.sg |

| Nutrient Availability | Increase (in alkaline soils) | Lowers pH, making micronutrients like iron, manganese, and zinc more soluble and available to plants. alumsulphate.com |

| Soil Aggregation | Increase | Trivalent aluminum ions (Al³⁺) neutralize the negative charge on clay particles, causing them to flocculate and form larger aggregates. alumsulphate.com |

| Soil Microbial Activity | Variable | Can promote microbial activity, but excessive use may harm beneficial microorganisms. masda.com.sgchemicalbook.com |

| Saline-Alkali Soil Reclamation | Improvement | Reduces pH and carbonate/bicarbonate content, while improving soil structure through aggregation. alumsulphate.comchemicalbook.com |

Influence on Soil Salinization Degree

Aluminium sulfate hexadecahydrate plays a significant role in the amelioration of saline-sodic soils. Its application has been shown to reduce soil salinity and sodicity effectively. mdpi.comresearchgate.net When introduced into the soil, aluminium sulfate hydrolyzes, producing monomeric and polymeric forms of aluminum, which encourages the aggregation of soil colloids. researchgate.net This process improves soil structure by increasing the proportion of large aggregates. researchgate.net

Research conducted on saline-sodic soils has demonstrated that the combined application of aluminum sulfate with various fertilizers can significantly decrease soil pH, electrical conductivity (EC), exchangeable sodium percentage (ESP), total alkalinity, and sodium adsorption ratio (SAR). researchgate.net For instance, one study found that the most effective treatment for reducing salinity and preventing alkalization was aluminum sulfate applied at a rate of 500 kg per hectare in conjunction with an organic-inorganic compound fertilizer. researchgate.net This treatment resulted in notable decreases in soil pH (5.3%), EC (28.9%), ESP (41.1%), total alkalinity (39.3%), and SAR (22.4%) in the leaching layer. researchgate.net

The mechanism behind this improvement involves the hydrolysis of Al³⁺ ions in the saline-alkali soil, which generates a significant amount of H⁺ ions. These hydrogen ions then neutralize carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, which are major contributors to soil alkalinity. mdpi.com This chemical reaction helps to lower the soil's pH. The high pH in saline-alkali soils is primarily due to the hydrolysis of sodium ions (Na⁺) adsorbed on soil colloids, which produces hydroxide ions (OH⁻). mdpi.com By reducing the concentration of these alkaline ions, aluminum sulfate effectively mitigates soil salinization.

Furthermore, the application of aluminum sulfate has been observed to increase the cation exchange capacity (CEC) of the soil. researchgate.net This is crucial for improving soil fertility and nutrient retention. Studies have shown increases in soil organic carbon (SOC), available nitrogen, phosphorus, and potassium following treatment with aluminum sulfate and fertilizers. researchgate.net

Table 1: Impact of Aluminum Sulfate on Soil Salinity Parameters

An interactive data table showing the percentage decrease in various soil salinity indicators following the application of aluminum sulfate with an organic-inorganic compound fertilizer. The data highlights the effectiveness of this treatment in ameliorating saline-sodic soil conditions.

| Soil Parameter | Percentage Decrease |

| pH | 5.3% |

| Electrical Conductivity (EC) | 28.9% |

| Exchangeable Sodium Percentage (ESP) | 41.1% |

| Total Alkalinity | 39.3% |

| Sodium Adsorption Ratio (SAR) | 22.4% |

| Sodium Ion (Na⁺) | 23.5% |

| Bicarbonate Ion (HCO₃⁻) | 35.9% |

Synergistic Effects with Organic Amendments (e.g., Straw) on Carbon Sequestration

The combined application of aluminum sulfate and organic amendments, such as straw, has been shown to have a synergistic effect on carbon sequestration in saline-alkali soils. mdpi.comresearchgate.net This combination is more effective at enhancing soil organic carbon (SOC) and heavy fraction organic carbon (HFOC) content than the individual application of either substance. mdpi.comresearchgate.net

Incubation experiments have revealed that the co-application of 1.6% Al³⁺ and 10% straw resulted in a 231.08% and 149.86% greater SOC and HFOC content, respectively, compared to the individual application of 1.6% Al³⁺. mdpi.comresearchgate.net When compared to the individual application of 10% straw, the increase was 9.70% and 18.78% for SOC and HFOC, respectively. mdpi.comresearchgate.net

This enhanced carbon sequestration is attributed to several factors. Firstly, the presence of Al³⁺ accelerates the decomposition of straw. mdpi.com The hydrolysis of Al³⁺ in saline-alkali soil generates H⁺, which neutralizes CO₃²⁻ and HCO₃⁻ ions, creating a more favorable environment for microbial activity and decomposition. mdpi.com Secondly, the co-application promotes the formation of soil macroaggregates and increases the stability of these aggregates. mdpi.comresearchgate.net This physical protection of organic carbon within aggregates reduces its mineralization and enhances its long-term storage in the soil. mdpi.com

Furthermore, the addition of straw increases the input of organic matter and essential nutrients like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) into the soil. mdpi.com Ca²⁺ and Mg²⁺ ions play a crucial role in binding negatively charged soil clay particles with SOC, further stabilizing the organic carbon. mdpi.com The combined effect of aluminum sulfate and straw, therefore, is a significant improvement in soil structure and an enhanced capacity for carbon sequestration. mdpi.comresearchgate.net

Table 2: Increase in Soil Organic Carbon with Co-application of Aluminum Sulfate and Straw

An interactive data table illustrating the significant increase in Soil Organic Carbon (SOC) and Heavy Fraction Organic Carbon (HFOC) with the combined application of aluminum sulfate and straw, compared to their individual applications. This demonstrates the synergistic effect on carbon sequestration.

| Treatment | Increase in SOC | Increase in HFOC |

| 1.6% Al³⁺ + 10% Straw vs. 1.6% Al³⁺ alone | 231.08% | 149.86% |

| 1.6% Al³⁺ + 10% Straw vs. 10% Straw alone | 9.70% | 18.78% |

Bioavailability and Speciation of Aluminum in Soil Ecosystems

Dependence on pH and Ionic Strength

The bioavailability and speciation of aluminum in soil are heavily dependent on the soil's pH and ionic strength. nih.gov Soil pH is considered a master variable that controls the solubility, mobility, and ionic forms of aluminum. nih.gov In acidic soils with a pH below 5.5, the solubilization of aluminum increases significantly. nih.gov

At a pH below 5.0, several soluble forms of aluminum species can be found, including Al³⁺, Al(OH)²⁺, Al(OH)₂⁺, and Al(OH)₄⁻. nih.gov The trivalent aluminum ion (Al³⁺), specifically [Al(H₂O)₆]³⁺, is the most soluble and phytotoxic form, becoming particularly abundant at a pH below 4.3. nih.gov As the pH of the soil solution increases, the concentration of Al³⁺ decreases through repeated deprotonation. nih.gov

Ionic strength also influences the activity of aluminum ions. Higher ionic strength can reduce the activity coefficients of trivalent cations like Al³⁺ more than divalent or monovalent cations. tandfonline.com This means that in soils with high salt concentrations, the effective concentration of toxic Al³⁺ might be lower than its total concentration would suggest.

The chemical environment of the soil solution, including the presence of various organic and inorganic ligands, also plays a critical role in aluminum speciation. nih.gov These ligands can form stable complexes with Al³⁺, affecting its bioavailability and toxicity. nih.gov

Forms and Mobility of Aluminum Species in Soil

Aluminum exists in various forms in the soil, including inorganic, soluble, and organic forms. nih.gov The inorganic forms are typically bound to silicate (B1173343) clays, hydrous oxides, phosphates, and sulfates. nih.gov The mobility of these different aluminum species is largely governed by soil pH and the presence of complexing agents. agriculturejournals.cz

The most mobile and bioavailable form of aluminum is the free, hydrated Al³⁺ ion, which predominates in highly acidic conditions. nih.gov As the pH rises, aluminum undergoes hydrolysis to form less mobile and less toxic monomeric hydroxy-aluminum species such as Al(OH)²⁺ and Al(OH)₂⁺. nih.govfrontiersin.org Further increases in pH lead to the precipitation of aluminum hydroxide [Al(OH)₃], a gelatinous solid that is largely immobile. wikipedia.org At very high pH levels, the soluble aluminate ion [Al(OH)₄⁻] can form. nih.gov

A particularly toxic polynuclear aluminum species, identified as "Al₁₃," has been reported to be significantly more toxic than the monomeric Al³⁺ ion. nih.gov The formation of this species is dependent on the total concentration of aluminum in the soil solution. frontiersin.org